Methyl acetoacetate

Catalog No.
S603468
CAS No.
105-45-3
M.F
C5H8O3
M. Wt
116.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl acetoacetate

CAS Number

105-45-3

Product Name

Methyl acetoacetate

IUPAC Name

methyl 3-oxobutanoate

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

InChI

InChI=1S/C5H8O3/c1-4(6)3-5(7)8-2/h3H2,1-2H3

InChI Key

WRQNANDWMGAFTP-UHFFFAOYSA-N

SMILES

CC(=O)CC(=O)OC

Solubility

Soluble in 2 parts water; miscible with alcohol and ether
SOLUBILITY IN WATER: 38 G/100 ML
500.0 mg/mL
Solubility in water, g/100ml: 50

Synonyms

Methyl Ester Acetoacetic Acid; 3-Oxobutanoic Acid Methyl Ester; 3-Oxobutyric Acid Methyl Ester; Acetoacetate Methyl Ester; Methyl 3-Oxobutanoate; Methyl 3-Oxobutyrate; Methyl Acetoacetate; Methyl Acetylacetate

Canonical SMILES

CC(=O)CC(=O)OC

Organic Synthesis:

  • Precursor for Diverse Molecules

    MAA serves as a versatile building block for synthesizing various complex organic molecules. Its reactive ketone and ester functional groups allow it to participate in numerous reactions, including aldol condensations, Claisen condensations, and Michael additions. These reactions lead to the formation of various heterocyclic compounds, such as pyrazoles, pyrimidines, and coumarins, which have diverse applications in medicinal chemistry and materials science [, ].

  • Biginelli Reaction

    Notably, MAA plays a crucial role in the Biginelli reaction, a one-pot condensation that efficiently produces dihydropyrimidinones. These dihydropyrimidinones are valuable scaffolds for drug discovery due to their diverse biological activities, including antihypertensive, anti-cancer, and calcium channel modulatory properties [].

Analytical Chemistry:

  • Reagent in Chemical Analysis: MAA's unique chemical properties make it a valuable reagent in various analytical techniques. For example, it can be used as a derivatizing agent to enhance the detectability of certain compounds in gas chromatography and mass spectrometry [].

Other Research Applications:

  • Biomedical Research: While the specific mechanisms are still under investigation, some studies suggest that MAA might play a role in certain metabolic pathways and potentially contribute to the development of specific diseases []. Further research is needed to fully understand these potential links.

Methyl acetoacetate is an organic compound classified as a beta-keto ester, with the molecular formula C5H8O3C_5H_8O_3 and a molecular weight of approximately 116.12 g/mol. It appears as a clear, colorless liquid and is slightly soluble in water, with a density of 1.076 g/cm³. Methyl acetoacetate is known for its distinctive fruity odor and is commonly used as a flavoring agent and solvent in various applications .

MAA is a flammable liquid and can irritate the eyes, skin, and respiratory system upon contact or inhalation.

  • Safety Precautions: Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling MAA.

  • Knoevenagel Condensation: This reaction allows methyl acetoacetate to form various target products, including amino acids and pharmaceuticals .
  • Biginelli Reaction: It can react to produce dihydropyrimidinones, which are important in medicinal chemistry .
  • Hydrolysis: In the presence of strong acids or bases, methyl acetoacetate can hydrolyze to yield methanol and acetic acid .
  • Decarboxylation: Under certain conditions, it can undergo decarboxylation to form acetone and carbon dioxide .

Methyl acetoacetate exhibits several biological activities. It is involved in metabolic pathways as one of the ketone bodies produced during the breakdown of fatty acids. Its derivatives have been studied for potential antimicrobial and anticancer properties, although further research is needed to fully elucidate these effects .

Methyl acetoacetate can be synthesized through various methods:

  • Esterification: Reacting methyl acetate with acetic acid in the presence of strong acids such as sulfuric acid.
  • Carbonylation: A method involving the carbonylation of methanol, often used in industrial settings.
  • Reaction with Sodium Methoxide: This involves reacting methyl acetate with sodium methoxide to produce methyl acetoacetate .

The applications of methyl acetoacetate are diverse:

  • Pharmaceuticals: It serves as a key intermediate in the synthesis of various drugs, including antibiotics and antihypertensive agents like nifedipine .
  • Flavoring Agent: Used in food products for its fruity flavor.
  • Solvent: Acts as a solvent for cellulose ethers and other compounds.
  • Chemical Reagent: Employed in organic synthesis for producing alpha-substituted acetoacetic esters and cyclic compounds like pyrazole and pyrimidine derivatives .

Methyl acetoacetate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Ethyl acetoacetateC6H10O3C_6H_{10}O_3Longer ethyl chain; more hydrophobic properties
AcetylacetoneC5H8O2C_5H_8O_2Lacks ester functionality; more acidic properties
Diethyl malonateC7H12O4C_7H_{12}O_4Contains two ethyl groups; used in similar reactions
Methyl 3-oxobutanoateC5H8O3C_5H_8O_3Another name for methyl acetoacetate; identical structure

Methyl acetoacetate stands out due to its dual functionality as both a ketone and an ester, allowing it to participate in a wide range of

Physical Description

Methyl acetoacetate appears as a clear colorless liquid. Flash point 158 °F. Denser than water and slightly soluble in water. Vapors heavier than air.
Liquid
Colorless liquid; [Hawley]
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

Colorless liquid

Hydrogen Bond Acceptor Count

3

Exact Mass

116.047344113 g/mol

Monoisotopic Mass

116.047344113 g/mol

Boiling Point

336 to 338 °F at 760 mmHg (USCG, 1999)
171.7 °C
169.00 °C. @ 760.00 mm Hg

Flash Point

158 °F (USCG, 1999)
170 °F (77 °C) (open cup)
77 °C c.c.

Heavy Atom Count

8

Vapor Density

4.0 (Air= 1)
Relative vapor density (air = 1): 4.0

Density

1.076 (USCG, 1999) - Denser than water; will sink
1.0762 g/cu cm at 20 °C
Bulk density: 9 lb/gal at 20 °C
Relative density (water = 1): 1.08

LogP

log Kow = -0.69 /Estimated/
-0.26

Odor

Agreeable odor

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes

Melting Point

-112 °F (USCG, 1999)
-80 °C
-27 °C

UNII

CW4I82QAX1

GHS Hazard Statements

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Vapor Pressure

0.89 [mmHg]
0.892 mm Hg at 25 °C /Extrapolated/
Vapor pressure, kPa at 20 °C: 0.17

Pictograms

Irritant

Irritant

Other CAS

105-45-3

Absorption Distribution and Excretion

Like other esters, /methyl acetoacetate/ is potentially skin-absorbable.

Metabolism Metabolites

Although... similar to other acetates, hydrolysis and metabolic degradation occur rapidly, especially since acetoacetic acid is a common mammalian metabolite.

Wikipedia

Methyl acetoacetate

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients

Methods of Manufacturing

Reaction of methyl acetate with sodium methoxide
Acetoacetic esters are generally made from diketene and the corresponding alcohol as a solvent in the presence of a catalyst. In the case of liquid alcohols, manufacturing is carried out by continuous reaction in a tubular reactor with carefully adjusted feeds of diketene, alcohol, and catalyst, or alcohol-catalyst blend followed by continuous purification. For solid alcohol, an inert solvent is used. Catalysts used include strong acids, tertiary amines, salts such as sodium acetate, organophosphorus compounds, and organometallic compounds. /Acetoacetic Esters/

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Plastics Material and Resin Manufacturing
Synthetic Dye and Pigment Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Pharmaceutical and Medicine Manufacturing
Butanoic acid, 3-oxo-, methyl ester: ACTIVE
Total U.S. annual production of MAA and EAA combined is estimated to be 6000-7000 metric tons.

Stability Shelf Life

MAA and EAA are stable liquids

Dates

Modify: 2023-08-15

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